3-Nitro-4-(trifluoromethoxy)benzonitrile
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Overview
Description
3-Nitro-4-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H3F3N2O3 It is characterized by the presence of a nitro group (-NO2) and a trifluoromethoxy group (-OCF3) attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-4-(trifluoromethoxy)benzonitrile typically involves the nitration of 4-(trifluoromethoxy)benzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows: [ \text{C8H4F3NO} + \text{HNO3} \rightarrow \text{C8H3F3N2O3} + \text{H2O} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form corresponding amines.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed:
Reduction: 3-Amino-4-(trifluoromethoxy)benzonitrile.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
3-Nitro-4-(trifluoromethoxy)benzonitrile finds applications in several scientific domains:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Nitro-4-(trifluoromethoxy)benzonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
4-(Trifluoromethyl)benzonitrile: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-(Trifluoromethyl)benzonitrile: Similar structure but different substitution pattern, leading to distinct chemical properties.
Uniqueness: 3-Nitro-4-(trifluoromethoxy)benzonitrile is unique due to the presence of both nitro and trifluoromethoxy groups, which impart distinct reactivity and physicochemical properties. This combination makes it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
3-nitro-4-(trifluoromethoxy)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3N2O3/c9-8(10,11)16-7-2-1-5(4-12)3-6(7)13(14)15/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAHTXKLIWKTAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)[N+](=O)[O-])OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90695308 |
Source
|
Record name | 3-Nitro-4-(trifluoromethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90695308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214360-38-9 |
Source
|
Record name | 3-Nitro-4-(trifluoromethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90695308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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